Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
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Description
Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazole ring
- A triazolo moiety
- An isopropyl group
The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal and antibacterial activities. The specific compound may also demonstrate these properties due to its structural similarities with known active triazole-containing compounds .
Inhibition of Protein Kinases
The compound has been evaluated for its inhibitory effects on various protein kinases, particularly p38 mitogen-activated protein kinase (MAPK). Inhibitors of p38 MAPK are of great interest in treating inflammatory diseases and cancer. Preliminary studies suggest that the compound may inhibit this kinase effectively, which could lead to therapeutic applications in inflammatory conditions .
Study on RORγt Inhibition
In a recent study focused on related triazolo derivatives, compounds showed promising results as RORγt inhibitors with IC50 values ranging from 41 nM to 590 nM. These findings highlight the potential of triazolo derivatives in modulating immune responses, particularly in diseases like autoimmune disorders . Although specific data for the compound is limited, it is likely to exhibit similar inhibitory effects due to its structural characteristics.
Pharmacokinetic Profiles
Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. For instance, a related study reported favorable PK profiles for triazolo derivatives, suggesting good bioavailability and metabolic stability. The compound’s design may similarly optimize these parameters .
Comparative Analysis of Related Compounds
Properties
Molecular Formula |
C18H21N5O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H21N5O3S/c1-11(2)16-15(17(25)26-3)20-18(27-16)19-14(24)9-6-8-13-22-21-12-7-4-5-10-23(12)13/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,19,20,24) |
InChI Key |
UETHRVPOZBQZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCCC2=NN=C3N2C=CC=C3)C(=O)OC |
Origin of Product |
United States |
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